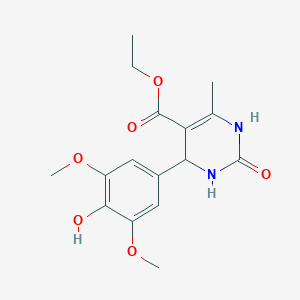![molecular formula C23H23NO2 B4234274 1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234274.png)
1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
Vue d'ensemble
Description
1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, commonly known as DPPD, is a synthetic antioxidant that has been widely used in various industries, including food, cosmetics, and petroleum. DPPD has been found to exhibit excellent antioxidant activity, which makes it an ideal candidate for protecting against oxidative damage in different applications.
Mécanisme D'action
The mechanism of action of DPPD involves the donation of a hydrogen atom to a free radical, which neutralizes the radical and prevents it from causing oxidative damage. DPPD has been shown to be an effective scavenger of various free radicals, including peroxyl, alkoxyl, and hydroxyl radicals. In addition, DPPD has been shown to inhibit lipid peroxidation by reacting with lipid peroxyl radicals and preventing the propagation of the chain reaction.
Biochemical and Physiological Effects
DPPD has been shown to have a low toxicity profile and is considered safe for use in various applications. In vitro and in vivo studies have shown that DPPD can protect against oxidative damage in various cell types, including liver, brain, and heart cells. DPPD has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPPD in lab experiments include its excellent antioxidant activity, low toxicity, and stability under various conditions. DPPD is also readily available and relatively inexpensive compared to other antioxidants. However, the limitations of using DPPD include its limited solubility in water and its potential interference with some analytical techniques, such as HPLC.
Orientations Futures
There are several future directions for research on DPPD. One area of research is to investigate the potential of DPPD as a therapeutic agent for various diseases, including neurodegenerative diseases and cardiovascular diseases. Another area of research is to develop new methods for synthesizing DPPD with improved purity and yield. In addition, there is a need for further studies to elucidate the mechanism of action of DPPD and its potential interactions with other compounds.
Applications De Recherche Scientifique
DPPD has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which makes it an effective antioxidant in various applications. DPPD has been used in the food industry to prevent oxidative deterioration of fats, oils, and fatty foods. It has also been used in the cosmetic industry to protect against oxidative damage caused by UV radiation. In addition, DPPD has been used in the petroleum industry to prevent the oxidation of lubricants and fuels.
Propriétés
IUPAC Name |
1-(4-acetyl-1-benzhydryl-2,5-dimethylpyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-15-21(17(3)25)22(18(4)26)16(2)24(15)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQSCWZUIJFNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-iodo-N-[1-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4234194.png)
![ethyl 7-(4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4234196.png)
![2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234200.png)

![1-{3-[(allylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4234211.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4234214.png)
![4-fluoro-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4234232.png)
![4-[2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4234247.png)

![6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4234270.png)
![3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B4234282.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4234284.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4234291.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4234294.png)